molecular formula C19H28ClN3O2 B243865 N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}butanamide

N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}butanamide

货号 B243865
分子量: 365.9 g/mol
InChI 键: SQGBBQYGILVZAW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}butanamide, also known as BCT-197, is a small molecule inhibitor that targets the inflammasome. The inflammasome is a complex of proteins that plays a critical role in the innate immune response. BCT-197 has been shown to have potential therapeutic applications in a range of diseases, including inflammatory bowel disease, gout, and Alzheimer's disease.

作用机制

N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}butanamide targets the inflammasome, a complex of proteins that plays a critical role in the innate immune response. The inflammasome is activated in response to a range of stimuli, including pathogens, damage-associated molecular patterns, and environmental toxins. Once activated, the inflammasome triggers the production of pro-inflammatory cytokines, such as interleukin-1β and interleukin-18. N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}butanamide inhibits the inflammasome by targeting the NLRP3 protein, a key component of the inflammasome complex.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}butanamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to inhibiting the production of pro-inflammatory cytokines, N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}butanamide has been shown to reduce the activation of caspase-1, a key enzyme involved in the inflammasome pathway. N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}butanamide has also been shown to reduce the production of reactive oxygen species, which can contribute to tissue damage in inflammatory diseases.

实验室实验的优点和局限性

One advantage of N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}butanamide is its specificity for the inflammasome pathway. This specificity allows for a more targeted approach to treating inflammatory diseases, potentially reducing the risk of off-target effects. However, one limitation of N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}butanamide is its relatively short half-life, which may limit its effectiveness in clinical settings.

未来方向

There are several potential future directions for research on N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}butanamide. One area of interest is the development of more potent and selective inhibitors of the inflammasome pathway. Another potential direction is the investigation of N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}butanamide in combination with other therapies, such as anti-inflammatory drugs or immunomodulatory agents. Finally, further research is needed to determine the safety and efficacy of N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}butanamide in clinical settings, particularly in the treatment of inflammatory diseases.

合成方法

The synthesis of N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}butanamide involves several steps, including the reaction of 3-chloro-4-nitroaniline with 3-methylbutanoic acid to form the corresponding amide. This amide is then reacted with piperazine to form the piperazine amide, which is subsequently chlorinated to form the final product, N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}butanamide.

科学研究应用

N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}butanamide has been extensively studied in preclinical models of inflammatory diseases, including gout, inflammatory bowel disease, and Alzheimer's disease. In these studies, N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}butanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and interleukin-18, by targeting the inflammasome. N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}butanamide has also been shown to reduce disease severity in animal models of these diseases.

属性

分子式

C19H28ClN3O2

分子量

365.9 g/mol

IUPAC 名称

N-[3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]butanamide

InChI

InChI=1S/C19H28ClN3O2/c1-4-5-18(24)21-15-6-7-17(16(20)13-15)22-8-10-23(11-9-22)19(25)12-14(2)3/h6-7,13-14H,4-5,8-12H2,1-3H3,(H,21,24)

InChI 键

SQGBBQYGILVZAW-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC(C)C)Cl

规范 SMILES

CCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC(C)C)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。